N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide
Description
This compound belongs to the hydrazide class, featuring a benzylpiperazine moiety and a substituted benzylidene group. Its structure includes a 4-benzyloxy phenyl group linked via an imine (E-configuration) to a hydrazide scaffold, which is further connected to a 4-benzylpiperazine unit. This dual-functional architecture is designed to enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and hydrophobic effects .
Properties
Molecular Formula |
C27H30N4O2 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H30N4O2/c32-27(21-31-17-15-30(16-18-31)20-24-7-3-1-4-8-24)29-28-19-23-11-13-26(14-12-23)33-22-25-9-5-2-6-10-25/h1-14,19H,15-18,20-22H2,(H,29,32)/b28-19+ |
InChI Key |
UOCHCUIVHIOHSQ-TURZUDJPSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(4-benzylpiperazin-1-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations
A. Benzylidene Substituents
- N′-[(E)-(4-hydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (): Combines a hydroxyl group with a coumarin-derived moiety, improving solubility and antioxidant activity .
Halogenated Derivatives :
B. Piperazine and Heterocyclic Modifications
- Sulfonyl and Sulfonamide Groups :
- 2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-N′-[(E)-phenylmethylidene]acetohydrazide (): The sulfonyl group improves metabolic stability and may modulate MAO inhibition .
- N′-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide (): Replaces piperazine with a benzimidazole-thioether, introducing sulfur-mediated interactions .
Pharmacological Activities
A. Enzyme Inhibition
- Monoamine Oxidase (MAO) and β-Secretase: Benzylidene-acetohydrazides with 4-methylphenyl sulfonyloxy substituents () showed MAO-B inhibition (IC₅₀ = 0.89 µM) and β-secretase inhibition (IC₅₀ = 2.1 µM), outperforming analogues with non-substituted benzylidenes . The bromophenyl sulfonyl derivative () exhibited enhanced β-secretase inhibition (IC₅₀ = 1.7 µM) due to stronger electron-withdrawing effects .
B. Antimicrobial Activity
- Coumarin-Hydrazide Hybrids (): N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4f) demonstrated potent activity against S. aureus (MIC = 8 µg/mL) via membrane disruption .
C. Anti-Inflammatory and Analgesic Effects
- Diclofenac Hydrazones (): Compounds like 2-[2-(2,6-dichloroanilino)phenyl]-N′-[(3-ethoxyphenyl)methylidene]acetohydrazide reduced COX-2 expression by 78% at 10 µM, comparable to diclofenac .
- Indole-Acetohydrazides (): Derivatives with methoxy groups (e.g., S1–S18 ) showed 60–75% anti-inflammatory activity in carrageenan-induced edema models .
B. Key Modifications
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available data regarding its biological activity, including anticancer properties, anticonvulsant effects, and other relevant pharmacological activities.
Chemical Structure and Properties
- Molecular Formula : C23H22N2O3
- SMILES : CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
- InChIKey : OSHYZTVURKMMIT-BUVRLJJBSA-N
The structural characteristics of this compound suggest potential interactions with biological targets due to the presence of a hydrazide functional group and a benzylpiperazine moiety, which are known to influence biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that certain N-methylquinazolin-4-amines exhibited IC50 values ranging from 0.029 to 0.147 μM against various cancer cell lines, suggesting that similar derivatives may possess comparable activities .
Anticonvulsant Activity
The anticonvulsant potential of compounds with similar structural frameworks has been evaluated through various animal models. For example, a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that several compounds showed protective effects in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg . The results indicated that modifications in the piperazine structure could significantly influence the anticonvulsant efficacy.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Effective Dose | IC50 Value | Reference |
|---|---|---|---|---|
| N-methylquinazolin-4-amines | Anticancer | - | 0.029-0.147 μM | |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Anticonvulsant | 100 mg/kg | - |
The biological activities of this compound may be attributed to its ability to interact with various biological pathways. The benzylpiperazine moiety is known for its role in modulating neurotransmitter systems, which could explain the observed anticonvulsant effects. Similarly, hydrazone derivatives have been implicated in inducing apoptosis in cancer cells through multiple mechanisms, including cell cycle arrest and inhibition of tubulin polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
